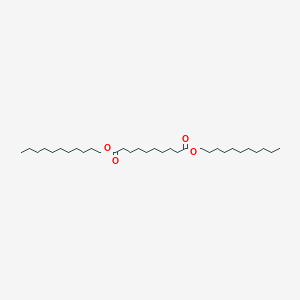

Diundecyl decanedioate

Description

Properties

CAS No. |

14641-31-7 |

|---|---|

Molecular Formula |

C32H62O4 |

Molecular Weight |

510.8 g/mol |

IUPAC Name |

diundecyl decanedioate |

InChI |

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-17-21-25-29-35-31(33)27-23-19-15-16-20-24-28-32(34)36-30-26-22-18-14-12-10-8-6-4-2/h3-30H2,1-2H3 |

InChI Key |

NZNNOBVNTDQUGT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Diundecyl Decanedioate

Established Synthetic Pathways for Decanedioate Ester Formation

The most established route for producing diundecyl decanedioate is the direct esterification of a dicarboxylic acid with an alcohol. This method is a cornerstone of industrial organic synthesis for producing a wide array of ester compounds. libretexts.org

To drive the equilibrium towards the formation of the diester product, the water is typically removed as it is formed. A common laboratory and industrial setup for this purpose is a Dean-Stark apparatus, which allows for the azeotropic removal of water with a solvent like toluene. srce.hrresearchgate.net The reaction mixture, consisting of decanedioic acid, undecyl alcohol, and the catalyst in a suitable solvent, is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap, preventing the reverse reaction (ester hydrolysis) and ensuring a high conversion to this compound. srce.hr The completion of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, where the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester at a different wavenumber indicate the full conversion of the acid. researchgate.net

The choice of catalyst and the optimization of reaction parameters are crucial for achieving high yields and purity in the production of this compound.

Catalytic Systems:

Homogeneous Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and tosic acid (TsOH) are commonly used as catalysts for Fischer esterification due to their effectiveness and low cost. masterorganicchemistry.comsrce.hrresearchgate.net Typically, the catalyst is used in small amounts, for example, 2% of the weight of the dicarboxylic acid. srce.hr

Heterogeneous Catalysts: To overcome issues associated with the separation and recycling of homogeneous catalysts, solid acid catalysts have been developed. Ion-exchange resins like Amberlyst 15 are effective heterogeneous catalysts for esterification reactions. researchgate.net These catalysts can be easily filtered out of the reaction mixture, simplifying the purification process and allowing for their reuse.

Optimization Strategies: The yield of this compound can be maximized by carefully controlling several reaction parameters. Studies on similar long-chain diesters, such as those derived from dodecanedioic acid, provide insight into optimal conditions. srce.hrresearchgate.net

Molar Ratio: Using an excess of the alcohol (undecyl alcohol) can shift the reaction equilibrium to favor product formation. Molar ratios of dicarboxylic acid to alcohol of 1:2 or 1:2.5 are often employed. srce.hrresearchgate.net

Temperature: The reaction is typically conducted at elevated temperatures, often between 120°C and 130°C, to ensure a reasonable reaction rate. srce.hr

Reaction Time: The duration of the reaction is optimized to ensure complete conversion. For similar diester syntheses, reaction times of around 4 hours are common. srce.hrresearchgate.net

Byproduct Removal: As mentioned, the continuous removal of water is one of the most effective strategies to achieve high conversion rates. srce.hr

The following table summarizes typical reaction parameters optimized for the synthesis of dicarboxylate esters, which are applicable to the production of this compound.

| Parameter | Optimized Condition | Rationale |

| Reactant Molar Ratio (Acid:Alcohol) | 1:2 to 1:2.5 | Shifts equilibrium towards ester formation. srce.hrresearchgate.net |

| Catalyst Loading (H₂SO₄) | ~2% w/w of diacid | Provides sufficient catalytic activity. srce.hr |

| Temperature | 120–130 °C | Ensures adequate reaction rate. srce.hr |

| Reaction Time | ~4 hours | Allows for completion of the reaction. researchgate.net |

| Byproduct Removal | Continuous (e.g., Dean-Stark) | Drives equilibrium to achieve high yield. srce.hrresearchgate.net |

Exploration of Novel Synthetic Routes for Enhanced Purity and Yield

While traditional Fischer esterification is robust, research into novel synthetic routes aims to improve efficiency, reduce environmental impact, and enhance product purity.

Supercritical Fluid Conditions: One innovative approach involves conducting the esterification in a supercritical alcohol medium. For instance, the esterification of sebacic acid (decanedioic acid) has been successfully carried out in supercritical methanol (B129727) without a catalyst. acs.org This method can lead to high yields in significantly shorter reaction times (e.g., 87% yield in 25 minutes). acs.org The process is also noted to be resistant to the presence of water, which simplifies reaction conditions. acs.org Applying this to an undecyl alcohol medium could provide a catalyst-free pathway to this compound.

Enzymatic Synthesis: Enzymatic processes offer a green alternative to chemical catalysis. Lipases can be used to catalyze esterification under mild conditions, which can lead to higher selectivity and purity. While specific examples for this compound are not prevalent, the enzymatic synthesis of esters from polycarboxylic acids and alcohols is a known method. google.com

Dialkyl Carbonate Chemistry: A newer method involves reacting a carboxylic acid with a dialkyl carbonate in an alcohol-containing solvent, eliminating the need for an external acid or base catalyst. google.com The alcohol in the solvent mediates the reaction, and this approach simplifies the separation and purification of the final ester product. google.com

Synthesis from Alkenes: One-step synthesis of esters directly from alkenes, oxygen, and water using bifunctional catalysts has been demonstrated. toagosei.co.jp A palladium-based catalyst can provide an oxidation function while an acidic component facilitates the esterification. This route could theoretically be adapted to produce this compound from undecene and a C10 precursor.

Functionalization and Derivatization Strategies for this compound Analogues

The properties of this compound can be tailored by creating structural analogues. This is typically achieved by modifying the dicarboxylic acid or the alcohol component used in the synthesis. researchgate.net This strategy allows for the production of a wide range of diesters with varied chain lengths and branching, which can fine-tune the physical properties of the final product. srce.hr

For example, a series of dicarboxylate esters can be synthesized by reacting various dicarboxylic acids with a specific alcohol, or conversely, reacting a single dicarboxylic acid with a variety of alcohols. researchgate.net This modular approach allows for the systematic study and development of esters for specific applications.

The table below illustrates the synthesis of various diester analogues by changing the dicarboxylic acid component while keeping the alcohol constant (in this case, exemplified by 2-butyl-1-octanol). This demonstrates a common derivatization strategy.

| Dicarboxylic Acid | Alcohol | Resulting Diester Analogue | Yield (%) |

| Succinic Acid | 2-Butyl-1-octanol | Di(2-butyloctyl) succinate | 98 |

| Adipic Acid | 2-Butyl-1-octanol | Di(2-butyloctyl) adipate | 95 |

| Sebacic Acid | 2-Butyl-1-octanol | Di(2-butyloctyl) sebacate (B1225510) | 92 |

| Dodecanedioic Acid | 2-Butyl-1-octanol | Di(2-butyloctyl) dodecanedioate | 88 |

| Data adapted from studies on the synthesis of dicarboxylate esters for biolubricant applications. researchgate.net |

This derivatization strategy highlights the versatility of the esterification reaction in creating a library of compounds with potentially different properties, all based on the fundamental structure of a long-chain diester like this compound.

Polymer Science Applications of Diundecyl Decanedioate

Investigations into Its Role as a Polymeric Additive

Diundecyl decanedioate serves as a significant additive in polymer science, primarily utilized to modify the physical properties of polymer matrices. As a high molecular weight ester, its incorporation into a polymer system is intended to enhance flexibility, processability, and long-term durability. Its large aliphatic structure contributes to its effectiveness and permanence within the host polymer.

The function of this compound as a plasticizer is understood through several established theories that describe how such molecules interact with polymer chains at a molecular level to increase flexibility and reduce brittleness. mdpi.com

Lubricity Theory: This theory posits that plasticizers act as molecular lubricants. At temperatures above the polymer's glass transition temperature (Tg), the rigid polymer structure softens. This compound molecules intersperse themselves between the long polymer chains, reducing the intermolecular frictional forces that hinder chain movement. mdpi.com This "lubrication" allows the polymer chains to slide past one another more easily, resulting in increased flexibility and softness of the final material.

Gel Theory: According to this model, the inherent stiffness of a polymer like PVC arises from a three-dimensional network of weak, secondary bonds that create a gel-like structure. mdpi.com When this compound is introduced, its molecules interfere with these polymer-polymer interaction points. By solvating the polymer chains at these attraction sites, the plasticizer disrupts the rigidity of the network, allowing the structure to swell and become more pliable. researchgate.net

Free Volume Theory: This concept relates a polymer's properties to the amount of empty space, or "free volume," that exists between its molecular chains. mdpi.com The addition of a plasticizer increases the free volume within the polymer matrix. The larger this compound molecules push the polymer chains further apart, creating more space for them to move. This enhanced mobility of the polymer segments leads to a reduction in the glass transition temperature, making the material more flexible at room temperature. mdpi.com

The incorporation of this compound significantly alters the rheological, or flow, properties of a polymer melt, which is critical for processability in techniques like extrusion and injection molding. Plasticizers modify the behavior of polymer solutions and melts by decreasing their viscosity and elasticity. mdpi.comresearchgate.net

The primary effect of adding this compound is a reduction in the melt viscosity of the polymer compound. By spacing out the polymer chains and reducing intermolecular friction, the plasticizer allows the material to flow more readily under heat and pressure. viveksharmalab.com This improved flowability means that processing machinery requires less energy, and lower temperatures can be used, which helps prevent thermal degradation of the polymer.

The table below illustrates the conceptual impact of increasing the concentration of a generic high molecular weight plasticizer, such as this compound, on key rheological and physical properties of a polymer like PVC.

| Plasticizer Concentration (phr*) | Melt Viscosity (Conceptual Units) | Glass Transition Temp. (Tg) (°C) | Hardness (Shore A) |

| 0 | 100 | 85 | 95 |

| 20 | 75 | 50 | 80 |

| 40 | 50 | 20 | 70 |

| 60 | 30 | -5 | 60 |

*phr: parts per hundred rubber/resin

This change in rheology directly enhances processability. A lower melt viscosity allows for faster injection speeds, better mold filling for complex geometries, and smoother surfaces on extruded profiles. The reduction of internal stresses during processing also leads to a more stable and uniform final product.

The long-term performance of a plasticized polymer is heavily dependent on the permanence of the plasticizer within the matrix. This compound, being a high molecular weight compound, exhibits low volatility. This characteristic is crucial for durability, as it ensures the plasticizer does not easily evaporate from the polymer over time, especially in applications involving elevated temperatures. greenchemindustries.comunivarsolutions.com

The large size and long alkyl chains of this compound also reduce its migration rate. Plasticizer migration, where the additive leaches out to the surface of the material or into adjacent materials, can lead to embrittlement and loss of flexibility. The compatibility between this compound and the polymer matrix helps to keep it solvated within the polymer, slowing down this migration process. mdpi.com

Furthermore, compounds similar to this compound are noted for their good resistance to extraction by water and other environmental factors. greenchemindustries.com This makes it suitable for outdoor applications where materials are exposed to weathering, such as in roofing membranes or wire and cable insulation. greenchemindustries.com The stability of the ester bonds within the decanedioate structure also contributes to resistance against oxidative and UV degradation, further extending the service life of the polymeric system. greenchemindustries.com

Monomeric Applications and Polymerization Dynamics

While primarily used as an additive, the chemical structure of this compound presents theoretical potential for its use as a monomer in the synthesis of advanced polymers.

This compound is a diester, and through reactions such as transesterification, it could potentially be incorporated as a monomeric unit into polyester (B1180765) chains. Its long, flexible aliphatic structure, consisting of a ten-carbon diacid core and eleven-carbon alcohol chains, could be used to design copolyesters with unique properties.

Incorporating such a long, flexible monomer could lead to polymers with:

Low Glass Transition Temperatures: The inherent flexibility of the decanedioate unit would likely result in polymers with very low Tg, making them suitable for applications as elastomers or soft-segment components in thermoplastic elastomers.

Enhanced Impact Strength: The flexible aliphatic chains could act as internal plasticizers, improving the toughness and impact resistance of otherwise brittle polymer backbones.

Tailored Hydrophobicity: The long undecyl groups would impart significant hydrophobic character to the resulting polymer, making it useful for coatings or materials requiring water resistance.

These characteristics could be leveraged in creating advanced polymer architectures like block copolymers or branched polymers, where precise control over segment properties is essential for performance. researchgate.netnih.gov

Should this compound be used as a monomer, for instance in a polycondensation reaction to form a polyester, kinetic studies would be essential to understand and control the polymerization process. Such studies typically involve monitoring the reaction progress over time under various conditions (e.g., temperature, catalyst concentration) to determine key kinetic parameters. nih.gov

The primary goal would be to establish a rate law for the polymerization. For a typical polyesterification reaction, this would involve tracking the concentration of the reacting functional groups (the esters of this compound and a co-monomer like a diol). Techniques like titration, spectroscopy, or calorimetry could be employed. nih.gov

The data gathered would be used to determine the reaction order, the rate constant (k), and the activation energy (Ea), which describes the temperature dependence of the reaction. epa.gov The Arrhenius equation, k = A * exp(-Ea/RT), relates these parameters.

The following table provides an illustrative example of the type of kinetic data that would be collected in such a study.

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| 453 | 0.005 | 85 | 1.2 x 10⁷ |

| 463 | 0.011 | 85 | 1.2 x 10⁷ |

| 473 | 0.023 | 85 | 1.2 x 10⁷ |

| 483 | 0.045 | 85 | 1.2 x 10⁷ |

Note: Data are representative for a generic polyesterification and not specific experimental results for this compound.

Understanding these kinetic parameters is crucial for designing industrial-scale reactors, controlling the polymer's molecular weight and distribution, and optimizing reaction times and energy consumption. nih.gov

Copolymerization Strategies with Diverse Monomers for Tailored Material Properties

The incorporation of long-chain aliphatic diesters like this compound into a polymer backbone through copolymerization is a strategic approach to tailor material properties. These molecules can introduce flexibility and a lower glass transition temperature (Tg) to otherwise rigid polymers. The long aliphatic chains of the undecyl groups and the decanedioate core can act as internal plasticizers, effectively increasing the free volume between polymer chains and allowing for greater segmental motion.

In principle, this compound could be copolymerized with a variety of monomers to create polyesters, polyamides, and other copolymers with customized characteristics. For instance, copolymerization with monomers like 1,4-butanediol (B3395766) and terephthalic acid could yield copolyesters with a balance of rigidity from the aromatic units and flexibility from the long aliphatic segments of the this compound. mdpi.com The ratio of these comonomers would be a critical factor in determining the final properties of the polymer, such as its tensile strength, elongation at break, and thermal characteristics. mdpi.com

Research on similar copolyesters has demonstrated that the inclusion of long-chain aliphatic segments can significantly impact the thermal properties of the resulting polymer. For example, in copolyesters of 1,4-butanediol, sebacic acid, and d-glucose, the crystallinity and melting temperature were observed to decrease with the incorporation of the bulkier glucose derivative, while the glass transition temperature increased. acs.org A similar effect could be anticipated with the incorporation of this compound, where the long undecyl chains could disrupt crystal packing, leading to a more amorphous and flexible material.

Below is an illustrative data table based on typical effects observed when incorporating a long-chain aliphatic diester into a polyester backbone, showing how varying its concentration can influence key material properties.

| Property | Polyester with 10% Long-Chain Diester | Polyester with 30% Long-Chain Diester | Polyester with 50% Long-Chain Diester |

| Tensile Strength (MPa) | 45 | 30 | 18 |

| Elongation at Break (%) | 250 | 450 | 600 |

| Glass Transition Temp (°C) | 10 | -5 | -20 |

| Crystallinity (%) | 40 | 25 | 15 |

This table is illustrative and based on general principles of polymer science, as specific data for this compound is not available.

Interfacial and Bulk Interactions within Polymer Composites

When not chemically bound to the polymer chain, this compound can be incorporated as an additive, such as a plasticizer, in polymer composites. In this role, its interactions at the interface and within the bulk of the polymer matrix are crucial to its performance.

The effectiveness and longevity of a plasticizer are heavily dependent on its ability to remain within the polymer matrix. Diffusion and migration are key phenomena that can lead to the loss of plasticizer over time, resulting in embrittlement and a decline in the material's performance. d-nb.info The rate of diffusion of a decanedioate ester like this compound is influenced by several factors, including its molecular weight, the polymer's morphology, and the temperature.

Generally, plasticizers with higher molecular weights exhibit lower diffusion rates due to the increased energy required for the molecule to move through the polymer network. geomembrane.com this compound, with its relatively large molecular size, would be expected to have a lower migration tendency compared to smaller plasticizers like dibutyl phthalate (B1215562). This is advantageous for applications requiring long-term stability and performance.

The migration of plasticizers is a significant concern in applications where the polymer is in contact with other materials, as the plasticizer can leach out. researchgate.net The rate of this migration is dependent on the affinity of the plasticizer for both the polymer and the contact material.

The following table provides a conceptual overview of how the diffusion coefficient of a long-chain decanedioate ester might vary in different polymer matrices and at different temperatures, based on established principles of polymer physics.

| Polymer Matrix | Temperature (°C) | Conceptual Diffusion Coefficient (cm²/s) |

| Polyvinyl Chloride (PVC) | 25 | 1 x 10⁻¹² |

| Polyvinyl Chloride (PVC) | 60 | 5 x 10⁻¹¹ |

| Polystyrene (PS) | 25 | 8 x 10⁻¹³ |

| Polystyrene (PS) | 60 | 3 x 10⁻¹² |

This table is for illustrative purposes to demonstrate the principles of diffusion and does not represent empirical data for this compound.

The compatibility of this compound with the host polymer is essential for its function as a plasticizer or in a polymer blend. Compatibility refers to the ability of the components to mix at a molecular level, forming a single, homogeneous phase. nih.gov The phase behavior of a polymer blend containing a decanedioate ester will determine the final properties of the material.

The miscibility of a plasticizer in a polymer can be predicted by comparing their solubility parameters. nih.gov If the solubility parameters are similar, the components are likely to be miscible. For a long-chain aliphatic ester like this compound, it would be expected to have good compatibility with non-polar or moderately polar polymers.

In cases of partial miscibility or immiscibility, phase separation can occur, leading to the formation of distinct domains within the polymer matrix. nih.gov This can be detrimental to the material's properties, causing opacity, reduced mechanical strength, and increased plasticizer migration. The study of poly(sebacic anhydride) blended with poly(ethylene glycol) showed that at low concentrations (under 10%) of poly(ethylene glycol), the polymers were partially miscible, but phase separation occurred at higher concentrations. nih.gov

The Flory-Huggins theory is a fundamental model used to understand and predict the phase behavior of polymer solutions and blends. escholarship.org It considers the combinatorial entropy of mixing and the enthalpy of interaction between the components. For a blend of a polymer and a long-chain ester, a negative or small positive Flory-Huggins interaction parameter (χ) would indicate miscibility.

Degradation Mechanisms and Environmental Behavior of Diundecyl Decanedioate

Thermal and Oxidative Degradation Pathways

The stability of diundecyl decanedioate at elevated temperatures and in the presence of oxygen is a critical factor in its application and material longevity. Degradation under these conditions typically involves complex free-radical chain reactions.

While specific studies on the thermal decomposition of pure this compound are not extensively available in peer-reviewed literature, data from analogous long-chain aliphatic esters and polyesters provide insights into potential degradation products. Pyrolysis of polyesters containing sebacic acid has been shown to yield a variety of compounds through mechanisms like β-hydrogen scission. mdpi.com

Under thermal stress, this compound is expected to break down, forming a mixture of smaller molecules. The primary decomposition pathways likely involve the cleavage of the ester bonds and fragmentation of the long alkyl chains. When heated to decomposition, similar diesters are known to emit acrid smoke and irritating fumes. nih.gov

Table 1: Potential Thermal Decomposition Products of this compound (based on analogous compounds)

| Product Class | Specific Examples | Formation Mechanism |

|---|---|---|

| Alkenes | Undecene | Cleavage of the C-O ester bond with hydrogen transfer |

| Carboxylic Acids | Decanedioic (sebacic) acid, Undecanoic acid | Hydrolysis (if water is present) or oxidative cleavage |

| Alcohols | Undecanol (B1663989) | Cleavage of the ester linkage |

| Aldehydes and Ketones | Various short-chain aldehydes and ketones | Oxidation of the alkyl chains |

This table is illustrative and based on general principles of ester pyrolysis and data from similar compounds.

In material contexts, such as in blends with polymers like PVC, the thermal degradation can be more complex. Studies on poly(tetramethylene sebacate) with PVC have indicated that the presence of the ester can retard the dehydrochlorination of PVC, suggesting interaction between the degradation products of the two materials. researchgate.net

The oxidative degradation of diesters, particularly those used as lubricants or plasticizers, is a well-studied phenomenon. The process is typically autocatalytic and proceeds via a free-radical mechanism involving initiation, propagation, and termination steps. For sebacate (B1225510) diesters, the presence of tertiary hydrogens on the alkyl chains can be initial sites of attack.

A study on the oxidative degradation of a structurally similar compound, di-2-ethylhexyl sebacate (DEHS), revealed that oxidation and hydrolysis are the main degradation factors. researchgate.net The initial phase of oxidation involves the formation of hydroperoxides (ROOH), which can deteriorate the material's properties. As oxidation progresses, these hydroperoxides decompose, leading to the formation of more stable, polar products. researchgate.net

The key steps in the oxidative breakdown are:

Initiation: Formation of free radicals on the alkyl chains.

Propagation: Reaction of alkyl radicals with oxygen to form peroxy radicals, which then abstract hydrogen from other ester molecules to form hydroperoxides and new alkyl radicals.

Decomposition: The hydroperoxides are unstable and decompose to form alkoxy and hydroxy radicals, which can lead to chain scission and the formation of a variety of oxygenated products.

Major degradation products identified in the liquid phase for DEHS were 2-ethyl-1-hexanol and mono(2-ethylhexyl) sebacate, alongside other acids and alcohols. researchgate.net It is reasonable to infer that the oxidative breakdown of this compound would follow a similar pathway, yielding undecanol, monoundecyl decanedioate, and various other oxidized fragments.

Photolytic and Hydrolytic Degradation Studies in Model Systems

Abiotic degradation in aqueous environments through photolysis (degradation by light) and hydrolysis (reaction with water) is a key factor in the environmental fate of many organic chemicals.

Photolytic Degradation: Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances in the water, known as photosensitizers (like humic acids), that absorb light and produce reactive species which then degrade the target compound. acs.org While specific photolytic studies on this compound are scarce, research on other long-chain esters, such as phthalates, indicates that photolysis can contribute to their degradation, with the rate being influenced by factors like pH. nih.gov For large aliphatic esters, the chromophores (light-absorbing parts) are the carbonyl groups of the ester linkages. Their absorption of environmentally relevant UV radiation is generally weak, suggesting that direct photolysis may be a slow process. However, indirect photolysis in natural waters containing dissolved organic matter could be a more significant pathway. nih.gov

Hydrolytic Degradation: Hydrolysis is the cleavage of a chemical bond by the addition of water. For esters, this results in the formation of an alcohol and a carboxylic acid. The hydrolysis of this compound would yield undecanol and decanedioic acid (sebacic acid).

Reaction: C11H23-OOC-(CH2)8-COO-C11H23 + 2 H2O → 2 C11H23OH + HOOC-(CH2)8-COOH

The rate of ester hydrolysis is highly dependent on pH and temperature. It can be catalyzed by both acids and bases. Under neutral environmental conditions (pH ~7), the hydrolysis of large, water-insoluble esters like dioctyl sebacate is generally considered to be a very slow process. alchemist-plasticizer.com Given the long alkyl chains and high molecular weight of this compound, its water solubility is extremely low, which would further limit the rate of hydrolysis in aqueous environments. Long-chain aliphatic polyesters are known to be exceptionally stable under aqueous conditions, and their hydrolytic degradation is a subject of ongoing research. uni-konstanz.de

Biotic and Abiotic Transformation Processes in Environmental Research

The fate of this compound released into the environment is largely governed by its susceptibility to microbial degradation and its partitioning behavior between soil, water, and air.

Biodegradation is often the primary degradation pathway for high molecular weight organic compounds in the environment. Studies have shown that various diester plasticizers, including sebacates, are susceptible to microbial degradation. Research has demonstrated that a significant percentage of fungal species can utilize dihexyl sebacate as a carbon source for growth. asm.org

The initial and rate-limiting step in the biodegradation of diesters is typically the enzymatic hydrolysis of the ester bonds by extracellular or membrane-bound enzymes such as lipases and esterases, which are common in many microorganisms. mdpi.com

The proposed metabolic pathway for this compound would proceed as follows:

Initial Hydrolysis: The diester is hydrolyzed to form monoundecyl decanedioate and undecanol.

Second Hydrolysis: The monoester is further hydrolyzed to yield decanedioic acid (sebacic acid) and another molecule of undecanol.

Metabolism of Products: Both undecanol and decanedioic acid are long-chain aliphatic molecules that can be readily metabolized by many bacteria and fungi through pathways such as β-oxidation, ultimately breaking them down into smaller molecules that can enter the central metabolic cycles (e.g., the Krebs cycle) to produce carbon dioxide, water, and biomass. nih.gov

The rate of biodegradation can be influenced by several factors, including the availability of the substrate to the microorganisms (which is limited by its low water solubility), temperature, pH, and the presence of an adapted microbial community. nih.gov

Environmental fate models use a compound's physical-chemical properties to predict its distribution and persistence in the environment. up.pt Key parameters for a high molecular weight ester like this compound include its low water solubility, low vapor pressure, and high octanol-water partition coefficient (Kow).

Table 2: Predicted Environmental Fate and Transport Behavior of this compound

| Environmental Compartment | Predicted Behavior | Rationale |

|---|---|---|

| Soil and Sediment | Primary sink. Expected to be immobile. | High Kow suggests strong adsorption to organic matter in soil and sediment. Low water solubility limits leaching. researchgate.net |

| Water | Low concentration in the water column. | Very low water solubility. Will tend to partition to suspended solids and sediment. researchgate.net |

| Air | Low potential for atmospheric transport. | Very low vapor pressure limits volatilization from soil and water surfaces. researchgate.net |

| Biota | Low potential for bioconcentration. | Despite being lipophilic (high Kow), its large molecular size may hinder passage across biological membranes, limiting uptake by organisms. |

Modeling the fate of similar high molecular weight phthalate (B1215562) esters has shown that while their environmental persistence might increase with alkyl chain length (due to slower biodegradation), their potential for long-range transport is reduced because they strongly partition to soil and aerosols. researchgate.net Therefore, if this compound enters the environment, it is expected to remain localized in soil or sediment, where it will be slowly degraded by microbial action.

Advanced Analytical Methodologies for Diundecyl Decanedioate Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of diundecyl decanedioate, providing detailed information about its atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are expected. The protons of the methylene (B1212753) groups in the undecyl chains will appear as a complex multiplet in the upfield region, typically between 1.2 and 1.4 ppm. The methylene protons adjacent to the ester oxygen (α-CH₂) are deshielded and will resonate further downfield, likely around 4.0-4.2 ppm as a triplet. The methylene groups adjacent to the carbonyl group (α'-CH₂) in the decanedioate backbone are also expected to be deshielded, appearing around 2.2-2.4 ppm as a triplet. The more shielded methylene groups (β' and γ') within the decanedioate chain will resonate at slightly higher fields, around 1.5-1.7 ppm and 1.2-1.4 ppm, respectively. The terminal methyl protons of the undecyl chains will produce a characteristic triplet at approximately 0.8-0.9 ppm.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon of the ester group is the most deshielded, with a chemical shift expected in the range of 170-175 ppm. The carbon of the methylene group attached to the ester oxygen (α-C) will appear around 60-65 ppm. The carbons of the long undecyl chains will produce a series of signals between 20 and 40 ppm, while the terminal methyl carbon will be the most shielded, resonating at approximately 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(O)O- | - | 170-175 |

| -O-CH₂- | 4.0-4.2 (t) | 60-65 |

| -C(O)-CH₂- | 2.2-2.4 (t) | 34-36 |

| -(CH₂)ₙ- (undecyl chain) | 1.2-1.4 (m) | 22-32 |

| -CH₃ (undecyl chain) | 0.8-0.9 (t) | ~14 |

Note: Predicted values are based on data for structurally similar long-chain dialkyl esters. t = triplet, m = multiplet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, which is expected to appear in the region of 1735-1750 cm⁻¹. Another characteristic set of strong bands arises from the C-O stretching vibrations of the ester linkage, typically found in the 1100-1300 cm⁻¹ region. The long undecyl chains will give rise to prominent C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending).

Raman spectroscopy, which is particularly sensitive to non-polar bonds, will also show the C-H stretching and bending modes. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum. The C-C backbone stretching vibrations of the long alkyl chains will produce a series of bands in the fingerprint region (800-1200 cm⁻¹).

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |

| C=O Stretch (ester) | 1735-1750 | 1735-1750 | Very Strong (IR), Weak (Raman) |

| C-H Bend (CH₂) | ~1465 | ~1465 | Medium (IR), Medium (Raman) |

| C-O Stretch (ester) | 1100-1300 | 1100-1300 | Strong (IR), Medium (Raman) |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mode, the molecular ion peak (M⁺) may be observed, though it might be weak due to the propensity of long-chain esters to fragment.

The fragmentation of this compound is expected to be dominated by several characteristic pathways. Alpha-cleavage adjacent to the carbonyl group can lead to the formation of acylium ions. McLafferty rearrangement is also a common fragmentation pathway for esters with sufficiently long alkyl chains, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene. Cleavage of the C-O bond of the ester can also occur, leading to the formation of ions corresponding to the alcohol and acid moieties.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M - C₁₁H₂₃]⁺ | [M - undecyl radical]⁺ | α-cleavage |

| [M - OC₁₁H₂₃]⁺ | [M - undecoxy radical]⁺ | Cleavage of C-O bond |

| 155 | [C₁₁H₂₃]⁺ | Undecyl cation |

| [C₁₀H₁₈O₃]⁺ | Fragment from McLafferty rearrangement | McLafferty rearrangement |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its accurate quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. For the analysis of such a high molecular weight ester, a high-temperature capillary column with a non-polar stationary phase (e.g., polydimethylsiloxane) is typically employed. A temperature-programmed elution is necessary to ensure the timely elution of the analyte and to achieve good peak shapes. Flame ionization detection (FID) is commonly used for quantification due to its wide linear range and good sensitivity for hydrocarbons.

High-Performance Liquid Chromatography (HPLC) offers an alternative for purity assessment, particularly for less volatile impurities or when derivatization is not desirable. Reversed-phase HPLC with a C18 or C8 column is a common choice. The mobile phase would typically consist of a gradient of acetonitrile (B52724) and water or methanol (B129727) and water. UV detection is possible if the compound has a chromophore, though for aliphatic esters like this compound, which lack a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more appropriate for quantification.

Table 4: Typical Chromatographic Conditions for the Analysis of Long-Chain Diesters

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water or Methanol/Water gradient |

| Temperature Program/Gradient | e.g., 150°C hold 1 min, ramp to 320°C at 10°C/min, hold 10 min | e.g., 80% to 100% Acetonitrile over 20 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV (if applicable), ELSD, or CAD |

Coupled Analytical Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the definitive identification capabilities of MS. This technique is invaluable for confirming the identity of this compound in a sample by comparing its retention time and mass spectrum with that of a known standard. It is also highly effective for identifying and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile compounds or thermally labile impurities that may be present alongside this compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for the analysis of esters. Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information, which is beneficial for the analysis of complex matrices. nih.gov

Microscopic and Imaging Techniques for Material Interactions

Microscopic techniques are essential for visualizing the morphology, dispersion, and interfacial characteristics of this compound within a host material. These methods provide direct visual evidence of how the additive integrates into the polymer matrix at micro and nano scales.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for studying the structure of materials at high resolution. azooptics.com

Scanning Electron Microscopy (SEM) is primarily used to analyze the surface morphology of materials. mdpi.com In a polymer system incorporating this compound as a plasticizer, SEM is invaluable for examining fracture surfaces. An unplasticized polymer might exhibit a smooth, glassy fracture surface indicative of brittle failure. The addition of this compound would increase the polymer chains' mobility, leading to a rougher, more textured surface characteristic of ductile failure. SEM can also reveal the homogeneity of the blend; poor dispersion might appear as distinct domains or voids on the surface. researchgate.neticrc.ac.ir

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of a material. youtube.com To analyze a polymer-Diundecyl Decanedioate blend, ultra-thin sections of the material are prepared. TEM can visualize the phase morphology of the system, revealing how the additive is distributed throughout the polymer matrix. researchgate.net If this compound is not fully miscible with the polymer, TEM can identify the size, shape, and distribution of plasticizer-rich domains. Staining techniques may be employed to enhance the contrast between the polymer matrix and the ester additive, making their interface more distinct. researchgate.net

| Technique | Information Obtained | Relevance to this compound Systems |

| SEM | Surface topography, fracture surface analysis (brittle vs. ductile), dispersion of additives. | Visualizing the effect of plasticization on material fracture behavior and assessing the uniformity of this compound distribution. |

| TEM | Internal morphology, phase separation, size and distribution of additive domains, interfacial characteristics. | Characterizing the nanoscale dispersion and miscibility of this compound within the polymer matrix. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides a three-dimensional map of a material's surface. icspicorp.commccrone.com It can also probe local mechanical properties, making it ideal for studying the effects of additives like this compound.

Surface Topography: AFM generates detailed topographical images, allowing for the quantification of surface roughness. The introduction of a plasticizer can alter the surface morphology of a polymer film. AFM can measure parameters such as average roughness (Ra) and root-mean-square roughness (Rq) to characterize these changes. covalentmetrology.com

Nanomechanical Mapping: Beyond topography, AFM can operate in modes that map variations in mechanical properties across a surface. rsc.orgazonano.com Phase imaging, for instance, is sensitive to differences in adhesion, elasticity, and friction. icspicorp.com In a blend containing this compound, the polymer matrix and plasticizer-rich regions would exhibit different phase signals, allowing for the visualization of the additive's distribution with nanoscale resolution. researchgate.net More advanced AFM modes can quantitatively map properties like elastic modulus and adhesion, providing direct insight into how this compound softens the polymer at the nanoscale. researchgate.netrsc.org

Table: Representative AFM Surface Roughness Data for a Polymer Film Illustrative data based on typical results for plasticized polymer systems.

| Sample | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

| Unplasticized Polymer Film | 5.2 | 6.8 |

| Polymer Film with this compound | 12.5 | 15.3 |

Thermal Analysis Techniques in Polymer-Additive Systems

Thermal analysis techniques are fundamental for understanding how additives like this compound affect the thermal properties and stability of polymers. eag.com These methods measure changes in material properties as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as the glass transition, melting, and crystallization. cuni.cz

When used as a plasticizer, this compound positions itself between polymer chains, increasing the free volume and enhancing chain mobility. youtube.com This effect leads to a significant reduction in the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. DSC is the primary technique for accurately measuring this change. By testing samples with varying concentrations of this compound, a clear relationship between the additive content and the reduction in Tg can be established, quantifying its plasticizing efficiency. tainstruments.comnih.govresearchgate.net

Table: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC) Representative data illustrating the typical effect of a diester plasticizer on a polymer matrix. scribd.comresearchgate.net

| Sample | Plasticizer Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |

| Unplasticized PVC | 0 | 85.0 |

| PVC with this compound (Hypothetical) | 10 | 62.5 |

| PVC with this compound (Hypothetical) | 20 | 41.3 |

| PVC with this compound (Hypothetical) | 30 | 25.1 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. plasticslab.comtestplastic.com It is used to determine the thermal stability of materials and to analyze their composition. azom.comxrfscientific.com

The addition of this compound to a polymer can influence its thermal stability. TGA can determine the onset temperature of degradation (the temperature at which weight loss begins) and the temperature of maximum degradation rate. Typically, low-molecular-weight additives like plasticizers can slightly decrease the initial thermal stability of the polymer system, as they may volatilize at temperatures lower than the polymer's decomposition temperature. TGA curves would show an earlier onset of weight loss for the plasticized material compared to the pure polymer. researchgate.netnih.govresearchgate.net The resulting data is crucial for defining the upper temperature limits for the processing and application of the material. iieta.org

Table: Thermal Stability Parameters from TGA Illustrative data showing the potential impact of a plasticizer on a polymer's thermal stability.

| Sample | Onset of Degradation (Tonset at 5% weight loss) (°C) | Temperature of Maximum Degradation Rate (Tmax) (°C) |

| Unplasticized Polymer | 295 | 320 |

| Polymer with 20% this compound (Hypothetical) | 270 | 305 |

Theoretical and Computational Investigations of Diundecyl Decanedioate

Molecular Dynamics Simulations for Intermolecular Interactions and Diffusion

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of materials, including intermolecular interactions and diffusion coefficients.

In the context of diundecyl decanedioate, particularly if considered as a plasticizer for polymers like polyvinyl chloride (PVC), MD simulations can be invaluable. For instance, a study on the plasticizing effect of mixed dioctyl phthalate (B1215562) (DOP) and isosorbide (B1672297) diheptanoate (SDH) on PVC illustrates the insights that can be gained. mdpi.com In such a simulation, a model system is constructed consisting of the polymer chains and the plasticizer molecules. The interactions between all atoms are defined by a force field, such as COMPASS II. mdpi.com The system is then allowed to evolve over time, typically on the nanosecond scale, from which various properties can be calculated.

Intermolecular Interactions: The strength of the interaction between the plasticizer and the polymer is a key determinant of its effectiveness and compatibility. This can be quantified by calculating the intermolecular interaction energy (E_inter). A more negative value of E_inter suggests stronger interactions and better compatibility. mdpi.com For this compound in a polymer matrix, MD simulations could predict its compatibility by calculating the interaction energy between the ester molecules and the polymer chains.

Diffusion: The diffusion coefficient of a plasticizer within a polymer matrix is crucial for understanding its long-term performance and migration tendency. A lower diffusion coefficient is generally desirable to prevent the plasticizer from leaching out of the material over time. The mean squared displacement (MSD) of the plasticizer molecules can be calculated from the MD simulation trajectory, and from this, the diffusion coefficient can be determined using the Einstein relation. nih.gov Studies on other plasticizers have shown that molecules with more polar functional groups, which can form stronger interactions with the polymer, tend to have lower diffusion capabilities. mdpi.com

| Property | Description | Relevance to this compound |

| Intermolecular Interaction Energy | The energy associated with the forces between molecules. | Predicts the compatibility and miscibility of this compound with polymers. |

| Mean Squared Displacement (MSD) | A measure of the average distance a molecule travels over time. | Used to calculate the diffusion coefficient of this compound within a material. |

| Diffusion Coefficient | A measure of the rate at which a substance diffuses through another. | Indicates the potential for migration or leaching of this compound from a polymer matrix. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. rsdjournal.org These methods can provide insights into molecular properties, such as charge distribution, orbital energies, and reactivity. rsdjournal.org

For a molecule like this compound, DFT calculations could be employed to understand its fundamental chemical characteristics. The electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. rsc.org A larger gap generally implies higher stability and lower reactivity.

Reactivity Predictions: DFT can be used to calculate various reactivity descriptors. For example, the distribution of electrostatic potential on the molecular surface can identify regions that are susceptible to nucleophilic or electrophilic attack. This information is valuable for predicting how this compound might interact with other chemical species and its potential degradation pathways. For instance, understanding the reactivity of the ester groups is crucial for predicting its hydrolytic stability.

While specific DFT studies on this compound are not available, the principles have been widely applied to understand the reactivity of organic molecules, including esters. nih.govfigshare.com Such calculations could predict the most likely sites for oxidation or other chemical transformations, which is important for assessing its durability as a material additive.

| Parameter | Description | Potential Insights for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical stability and reactivity. |

| Electrostatic Potential | The charge distribution around the molecule. | Predicts sites for electrophilic and nucleophilic attack. |

Predictive Modeling of Polymer-Additive System Performance and Compatibility

Predictive modeling, often utilizing molecular simulations, aims to establish relationships between the molecular structure of an additive and its performance in a polymer system. researchgate.net A comprehensive molecular simulation study on a wide range of plasticizers for PVC provides a framework for how such modeling could be applied to this compound. researchgate.net

Thermodynamic Compatibility: A key performance metric for a plasticizer is its thermodynamic compatibility with the host polymer. This can be estimated by comparing the solubility parameters of the plasticizer and the polymer. However, for systems with specific interactions, this method can be unreliable. researchgate.net A more accurate approach is to calculate the Flory-Huggins interaction parameter (χ), which can be derived from molecular simulations. A lower χ value indicates better miscibility.

Performance Metrics: The effectiveness of a plasticizer is often measured by the extent to which it improves the flexibility of the polymer, which is reflected in a reduction of the material's Young's modulus. All-atom molecular simulations can be used to predict the mechanical properties of polymer-plasticizer blends. researchgate.net By systematically varying the molecular structure of the plasticizer in the simulations, it is possible to build quantitative structure-property relationship (QSPR) models. researchgate.net These models can then be used to predict the performance of new candidate molecules like this compound.

The molecular design parameters that influence plasticizer performance include the size and shape of the molecule, the length of the alkyl chains, and the presence of polar groups. researchgate.net For this compound, its long, flexible undecyl chains would be expected to impart significant flexibility to a polymer matrix.

| Performance Metric | Description | Predictive Modeling Application |

| Thermodynamic Compatibility | The ability of the polymer and additive to mix at a molecular level. | Calculation of the Flory-Huggins interaction parameter to predict miscibility. |

| Young's Modulus | A measure of a material's stiffness. | Simulation of stress-strain behavior to predict the plasticizing efficiency. |

| Migration Rate | The rate at which the additive moves within and out of the polymer. | Correlation with diffusion coefficients and thermodynamic compatibility. |

Application of Machine Learning Approaches in Materials Science Research

Machine learning (ML) is increasingly being used in materials science to accelerate the discovery and design of new materials. mdpi.comresearchgate.netintellegens.comresearchgate.netstam-journal.org ML models can learn complex relationships from large datasets of materials properties and predict the properties of new, untested materials.

In the context of polymer additives like this compound, ML can be applied in several ways. One approach is to develop ML models that can predict the performance of a plasticizer based on its molecular descriptors. These descriptors can be simple structural features or more complex properties derived from quantum chemical calculations. The model is trained on a dataset of known plasticizers and their experimentally determined properties. Once trained, the model can be used to screen virtual libraries of candidate molecules, including this compound, to identify those with the most promising performance characteristics.

A recent study demonstrated the use of active learning, a type of ML, to predict the phase behavior of polymer/plasticizer systems. arxiv.org In this approach, the ML model iteratively selects the most informative simulations to perform, thereby efficiently exploring the design space of plasticizers. Such an approach could be used to optimize the structure of long-chain diesters for specific applications.

The integration of ML with computational chemistry methods holds great promise for the rational design of polymer additives. By combining the predictive power of ML with the detailed insights from molecular simulations and quantum chemistry, it is possible to design new molecules with tailored properties more efficiently than through traditional trial-and-error approaches.

| Machine Learning Application | Description | Potential Use for this compound |

| Property Prediction | Training models to predict material properties from molecular structure. | Predicting the plasticizing efficiency, compatibility, and migration of this compound. |

| Materials Discovery | Screening large databases of virtual molecules for desired properties. | Identifying optimal long-chain diester structures for specific polymer applications. |

| Active Learning | Guiding experimental or computational work to the most informative candidates. | Efficiently exploring the structure-property relationships of dialkyl decanedioates. |

Future Research Directions and Emerging Academic Applications

Development of Sustainable Synthetic Routes and Green Chemistry Principles

The conventional synthesis of esters often relies on processes that may involve harsh conditions and generate significant waste. In line with the principles of green chemistry, future research is focused on developing more environmentally benign synthetic pathways for Diundecyl decanedioate. chemistryjournals.netmdpi.com A key area of exploration is the use of biocatalysis, employing enzymes such as lipases to catalyze the esterification of decanedioic acid and undecyl alcohol. nih.govd-nb.info Enzymatic reactions offer high specificity, operate under milder conditions, and can reduce the generation of byproducts, presenting a greener alternative to traditional chemical catalysis. chemistryjournals.netd-nb.info

Research into the enzymatic synthesis of similar diesters, such as biolubricants and sebacates, has demonstrated the feasibility of these methods. nih.govchesci.comresearchgate.net For instance, studies on the enzymatic production of decane-1,10-diyl bis(2-methylpentanoate) have shown high conversion rates at elevated temperatures in a solvent-free medium, highlighting a potential route for the synthesis of this compound. nih.gov The optimization of reaction parameters like temperature, enzyme concentration, and substrate molar ratio will be crucial for achieving high yields and making the process economically viable for industrial-scale production. nih.govchesci.com

Furthermore, the application of green chemistry principles extends to the use of safer, renewable solvents and the design of energy-efficient processes, such as microwave-assisted synthesis, to minimize the environmental footprint of this compound production. chemistryjournals.net The overarching goal is to develop synthetic routes that are not only efficient but also align with sustainability metrics, reducing waste and reliance on non-renewable resources. chemistryjournals.netresearchgate.net

Exploration in Advanced Material Systems, Including Bio-Based and Nanocomposite Polymers

This compound's properties as a plasticizer make it a candidate for incorporation into advanced material systems. A significant area of emerging research is its use in bio-based and biodegradable polymers. medcraveonline.comsciencetechindonesia.com As the demand for sustainable alternatives to petroleum-based plastics grows, so does the need for compatible and effective bio-plasticizers. kinampark.comnih.gov this compound, derived from decanedioic acid (which can be sourced from renewable feedstocks), is well-positioned for this role. researchgate.net Its potential to enhance the flexibility and processability of bioplastics like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) is a key area for future investigation. Research will likely focus on the compatibility of this compound with various biopolymer matrices and its effect on their mechanical properties, thermal stability, and biodegradability. medcraveonline.comsciencetechindonesia.comkinampark.com

The development of bio-based nanocomposites, which utilize both a biopolymer matrix and renewably sourced additives, represents a particularly sustainable approach. coatingsworld.com Research in this area could explore the synergistic effects of this compound and natural nanofillers in enhancing the properties of bioplastics. evonik.com

Integration into Circular Economy Models for Polymer and Material Lifecycle Management

The transition from a linear "take-make-dispose" model to a circular economy is a central theme in sustainable materials management. evonik.comnih.govhbm4eu.eu For this compound, this involves considering its entire lifecycle, from production to end-of-life. evonik.comdtu.dk A key aspect of this is ensuring that materials containing this compound are designed for recyclability or biodegradability. evonik.com

Future research will likely involve conducting comprehensive Life Cycle Assessments (LCAs) for products containing this compound. dtu.dkmdpi.comnih.govdntb.gov.uaresearchgate.net LCAs provide a quantitative evaluation of the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. dtu.dkmdpi.com This data is crucial for identifying environmental hotspots and optimizing the lifecycle of materials plasticized with this compound.

In the context of recycling, research is needed to understand the fate of this compound during mechanical and chemical recycling processes. oaepublish.comevonik.com It is important to ensure that the plasticizer does not degrade or form harmful byproducts that could compromise the quality and safety of the recycled material. oaepublish.com The development of effective methods for separating and recovering plasticizers from polymer waste streams could also be a focus of future research, contributing to a more circular use of resources.

For applications in biodegradable polymers, studies will need to confirm that the presence of this compound does not hinder the biodegradation process and that its breakdown products are environmentally benign. sciencetechindonesia.com This will be essential for its use in applications such as compostable packaging and agricultural films.

Interdisciplinary Research with Other Scientific and Engineering Domains

The future development and application of this compound will necessitate collaboration across various scientific and engineering disciplines.

Materials Science and Engineering: Collaboration with materials scientists will be essential for developing and characterizing novel polymer blends and nanocomposites incorporating this compound. This includes testing mechanical, thermal, and barrier properties to tailor materials for specific applications. uva.nlresearchgate.net

Chemical and Biochemical Engineering: Working with chemical and biochemical engineers will be crucial for scaling up sustainable synthesis routes, such as enzymatic catalysis, from the laboratory to industrial production. nih.gov This includes process optimization, reactor design, and economic feasibility analysis.

Environmental Science and Engineering: Collaboration with environmental scientists and engineers will be vital for conducting thorough LCAs and assessing the environmental fate and potential impacts of this compound. dtu.dkmdpi.com This includes studying its biodegradability and its behavior in recycling systems.

Toxicology and Health Sciences: Interdisciplinary research with toxicologists will be necessary to ensure the safety of this compound in all its applications, particularly those involving consumer products and food contact materials.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the development of sustainable and high-performance materials based on this compound, contributing to a more circular and bio-based economy.

Q & A

Basic: What are the standard laboratory methods for synthesizing Diundecyl decanedioate?

Methodological Answer:

this compound, a diester of decanedioic acid, is typically synthesized via acid-catalyzed esterification . The process involves:

- Reacting decanedioic acid with excess undecyl alcohol under reflux, using catalysts like concentrated sulfuric acid or p-toluenesulfonic acid .

- Purification via vacuum distillation to remove unreacted alcohol, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .

- Confirm structural integrity using FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (triplet for ester-linked methylene protons at δ 4.0–4.2 ppm) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify purity (>98% typically required for research-grade material) .

- Differential Scanning Calorimetry (DSC) to determine melting point consistency (reported range: 45–48°C) and detect polymorphic impurities .

- Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight confirmation (expected m/z: 454.7 for [M+H]⁺) .

Basic: What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

- Solubility : Highly lipophilic; insoluble in water but soluble in chloroform, toluene, and DMSO. Use shake-flask method with UV-Vis calibration for solvent selection .

- Thermal Stability : Decomposes above 200°C; optimize reaction temperatures below this threshold. Thermogravimetric analysis (TGA) is recommended for stability profiling .

- Hydrolytic Sensitivity : Susceptible to base-catalyzed hydrolysis. Monitor pH in aqueous systems (e.g., emulsions) using potentiometric titration .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Impurities like residual acids/alcohols accelerate decomposition. Replicate studies with HPLC-validated samples .

- Measurement Techniques : Compare TGA (dynamic heating) vs. isothermal gravimetry (static conditions). Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) .

- Environmental Factors : Humidity control (<5% RH) during testing minimizes hydrolytic interference .

Advanced: What computational approaches predict the solvation behavior of this compound in novel solvents?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model solute-solvent interactions. Calculate Hildebrand solubility parameters to rank solvent compatibility .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to estimate dipole moments and polarizability, correlating with experimental solubility .

- Validate predictions with small-scale solubility assays (e.g., 1 mg/mL increments) and Hansen solubility parameter analysis .

Advanced: How to design experiments optimizing esterification yield while minimizing side reactions?

Methodological Answer:

- Design of Experiments (DoE) : Apply a 3-factor Box-Behnken model to optimize temperature (80–120°C), catalyst concentration (1–5 mol%), and reaction time (4–12 hrs) .

- Side Reaction Mitigation : Monitor transesterification byproducts (e.g., monoesters) via thin-layer chromatography (TLC) . Use scavengers (e.g., molecular sieves) to remove water and shift equilibrium .

- Kinetic Analysis : Fit time-course data to a second-order rate law to identify rate-limiting steps .

Basic: What protocols evaluate the solubility of this compound in nonpolar solvents?

Methodological Answer:

- Shake-Flask Method : Saturate solvent with solute (24 hrs, 25°C), filter (0.22 µm PTFE), and quantify concentration via gravimetric analysis or UV-Vis (λ = 210 nm) .

- Cloud Point Titration : For solvent blends, titrate a poor solvent (e.g., ethanol) into a saturated solution until turbidity; calculate solubility limits .

Advanced: How to investigate hydrolytic degradation pathways under varying pH conditions?

Methodological Answer:

- Kinetic Studies : Incubate ester in buffered solutions (pH 2–12, 37°C). Sample periodically and analyze degradation products via LC-MS/MS (e.g., decanedioic acid detection at m/z 215.1) .

- Mechanistic Profiling : Use Arrhenius plots to differentiate acid- vs. base-catalyzed hydrolysis. For base catalysis, correlate rate constants with hydroxide ion concentration .

- Degradant Isolation : Employ preparative HPLC to isolate intermediates for structural elucidation (NMR, IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.